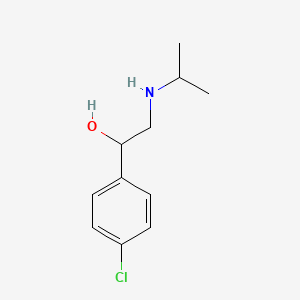

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol

Description

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol is a β-adrenergic receptor ligand characterized by a 4-chlorophenyl aromatic ring attached to an ethanol backbone substituted with an isopropylamino group. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.71 g/mol and CAS number 23299-13-0 . The compound is used in pharmacological research, particularly in studies targeting adrenergic receptors. Its synthesis typically involves halogenated aromatic intermediates and amine coupling reactions under controlled conditions .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPACOSFGOJIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639944 | |

| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23299-13-0 | |

| Record name | 1-(4-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation of 4-Chlorobenzaldehyde with Isopropylamine Followed by Reduction

Step 1: Formation of Imine Intermediate

- 4-Chlorobenzaldehyde is reacted with isopropylamine in a suitable solvent such as ethanol or methanol.

- The reaction proceeds via nucleophilic addition to form an imine intermediate.

Step 2: Reduction of Imine

- The imine is reduced using catalytic hydrogenation (e.g., palladium on carbon catalyst) or chemical reducing agents such as sodium borohydride.

- This step yields this compound with high purity and yield.

This method is widely used in laboratory and industrial settings due to its straightforwardness and efficiency.

Multi-Step Synthesis via 4-Chlorophenylacetic Acid Intermediate

A more elaborate process involves the synthesis of 4-chlorophenylacetic acid as a key intermediate, followed by reduction to the amino alcohol:

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholine ethylthione

- React 4-chloroacetophenone with morpholine and sulfur powder under reflux at 127°C for 5 hours.

- Isolate the solid intermediate after cooling and filtration.

Step 2: Conversion to 4-Chlorophenylacetic Acid

- Reflux the intermediate with potassium hydroxide in 50% ethanol for 24 hours.

- Adjust pH to precipitate and isolate 4-chlorophenylacetic acid with approximately 69.2% yield.

Step 3: Reduction to 4-Chlorophenylethanol

- Under nitrogen atmosphere, reduce 4-chlorophenylacetic acid using sodium borohydride in anhydrous tetrahydrofuran at 0°C.

- Add iodine solution dropwise to facilitate the reaction.

- After completion, quench with methanol and extract the product.

- Purify to obtain 4-chlorophenylethanol with 95% purity.

Step 4: Amination to Final Product

- The 4-chlorophenylethanol can then be aminated with isopropylamine under appropriate conditions to yield this compound.

This method is more complex but provides high purity intermediates and allows for better control over reaction parameters.

Alternative Synthetic Routes and Catalytic Methods

Some patents describe the preparation of related compounds via phosphonate intermediates and Homer-Wadsworth-Emmons reactions, although these are more relevant to analogues rather than the exact target compound.

Reduction steps commonly employ sodium borohydride or catalytic hydrogenation under controlled temperatures (0–40°C) to maintain selectivity and yield.

Solvents used include ethanol, methanol, tetrahydrofuran, and mixtures with water or other protic solvents to optimize reaction rates and product isolation.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imine formation | 4-Chlorobenzaldehyde + isopropylamine, EtOH | Not specified | Rapid condensation, mild conditions |

| Imine reduction | Pd/C catalyst, H2 or NaBH4, RT to 40°C | High | Catalytic hydrogenation preferred for purity |

| Synthesis of ethylthione intermediate | 4-chloroacetophenone + morpholine + S, reflux 127°C, 5 h | - | Solid intermediate formation |

| Conversion to 4-chlorophenylacetic acid | KOH, 50% EtOH, reflux 24 h | 69.2 | pH adjustment for precipitation |

| Reduction to 4-chlorophenylethanol | NaBH4, THF, 0°C, iodine addition | 95.0 | High purity colorless liquid |

| Amination to target compound | Isopropylamine, solvent (EtOH/MeOH), mild heating | Not specified | Final step to introduce amino group |

Research Findings and Notes

The use of sodium borohydride is preferred for reduction steps due to its selectivity and mild reaction conditions, minimizing side reactions.

Reaction temperatures are critical; low temperatures (0–10°C) during reduction prevent decomposition or over-reduction.

pH control during intermediate isolation steps is essential for maximizing yield and purity, especially in acid-base extraction phases.

Industrial scale synthesis adapts these laboratory methods with optimized solvent volumes, catalyst loading, and reaction times to improve throughput and cost-efficiency.

Stability data indicate that this compound is stable under normal conditions, facilitating storage and handling post-synthesis.

Analyse Des Réactions Chimiques

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

Industry: It is utilized in the production of fine chemicals and as a reagent in analytical chemistry.

Mécanisme D'action

The mechanism by which 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chloro Substitution

The positional isomer 1-(3-chlorophenyl)-2-(isopropylamino)ethanol (CAS 23299-18-5) shares the same molecular formula and weight as the 4-chloro derivative but differs in the chlorine atom’s position on the phenyl ring.

Functional Group Variations: Ethanol vs. Ketone vs. Carboxylic Acid

- Such modifications may reduce β-adrenergic activity, as hydroxyl groups are critical for receptor interactions .

- This highlights the trade-off between bioavailability and target engagement in drug design .

Aromatic System Modifications: Phenyl vs. Naphthofuran

- Naphthofuran Derivatives (e.g., 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol): Expanding the aromatic system to naphthofuran significantly reduces β-adrenergic blocking activity compared to phenyl or benzofuran analogs. This suggests smaller aromatic systems (e.g., phenyl) optimize steric compatibility with receptor binding pockets .

Substituent Differences: Imidazolyl vs. Isopropylamino

Compounds like 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol () replace the isopropylamino group with an imidazole ring. Imidazole’s basic nitrogen atoms may enhance interactions with acidic residues in enzymes or receptors, shifting activity from adrenergic to antifungal or antiparasitic targets .

Activité Biologique

1-(4-Chlorophenyl)-2-(isopropylamino)ethanol, also known as isopropylchlorophenyl ethanol , is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an isopropylamino ethanol backbone, which contributes to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 187.68 g/mol. The presence of the chlorine atom on the phenyl ring enhances its lipophilicity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens.

- Neuroprotective Effects : It has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.

The biological effects of this compound are primarily mediated through its interaction with specific receptors and enzymes:

- Acetylcholinesterase Inhibition : The compound's ability to inhibit AChE has been linked to its potential use as an insecticide, impacting the nervous system of pests while minimizing effects on non-target species .

- Modulation of Neurotransmitter Levels : By inhibiting AChE, it increases the levels of acetylcholine, which can enhance synaptic transmission and potentially improve cognitive functions .

Research Findings and Case Studies

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

- Neuroprotective Studies : In animal models, administration of the compound showed a reduction in neuroinflammation and oxidative stress markers, suggesting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's disease.

- Enzyme Inhibition Assays : The compound was evaluated for its inhibitory effects on AChE using standard biochemical assays. Results indicated an IC50 value of approximately 0.86 µM, demonstrating potent inhibitory activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential.

| Compound Name | Structure | AChE Inhibition IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | 0.86 | Yes |

| 3-(4-Chlorophenyl)-2-(isopropylamino)ethanol | Structure | >10 | Moderate |

| 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol | Structure | >10 | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2-(isopropylamino)ethanol, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, refluxing 4-chlorobenzyl chloride with ethanolamine derivatives in absolute ethanol, using anhydrous potassium carbonate (K₂CO₃) as a base, achieves ~70% yield after 6 hours . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to amine), and recrystallizing the product from ethanol to enhance purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and isopropyl groups (δ 1.1–1.3 ppm for -CH(CH₃)₂). The ethanolamine moiety shows peaks at δ 3.5–4.0 ppm (CH₂-NH) and δ 2.7–3.0 ppm (NH) .

- IR : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and amine (N-H stretch ~1600 cm⁻¹) groups.

- MS : Molecular ion peaks at m/z 228 (M+H⁺) for C₁₁H₁₅ClNO⁺.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.